molecular formula C5H8N6 B1460273 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole CAS No. 1909286-56-1

5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole

Cat. No. B1460273
CAS RN: 1909286-56-1
M. Wt: 152.16 g/mol
InChI Key: UMOZTRVYKAXTHN-BYPYZUCNSA-N
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Description

5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole, or 5-AEMT, is a small molecule that has recently been studied for its potential use in a variety of scientific research applications. 5-AEMT is a member of the triazole family, which is known for its stability and reactivity. 5-AEMT has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a tool to study the structure and function of proteins, and as a model for drug discovery.

Scientific Research Applications

High-Density Energetic Materials

Salts of trinitromethyl-substituted triazoles, including derivatives similar to the compound , represent a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, acceptable oxygen balance, and excellent detonation properties, making them potentially superior to existing explosive compounds like RDX (Thottempudi & Shreeve, 2011).

Organic Synthesis and Medicinal Chemistry

A series of 5-fluoroalkylated 1H-1,2,3-triazoles have been synthesized, showcasing the versatility of 1,2,3-triazoles in regiospecific 1,3-dipolar cycloaddition reactions. These reactions highlight the compound's utility in creating novel organic compounds with potential for further chemical transformations (Peng & Zhu, 2003).

Novel Bicyclic and Heterocyclic Compounds

Research into the synthesis of imidazoles and 1,2,3-triazoles linearly connected to carbocyclic and heterocyclic rings through a triazole linker demonstrates the structural diversity achievable with triazole derivatives. These compounds have significant implications for medicinal chemistry, providing new avenues for drug development and synthesis of biologically active molecules (Beliaev et al., 2018).

Antimicrobial Activity

Substituted 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of triazole derivatives in contributing to the development of new antimicrobial agents. This research underscores the biological relevance of triazole compounds in addressing resistant microbial strains (Holla et al., 2005).

properties

IUPAC Name

5-[(1S)-1-azidoethyl]-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOZTRVYKAXTHN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=NN1C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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